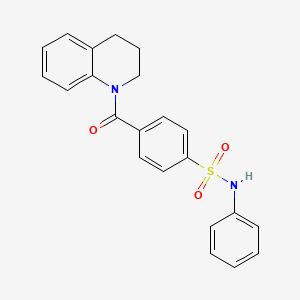
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole, also known as CP-96,345, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of oxazole derivatives, which are known for their diverse pharmacological activities. CP-96,345 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine and preventing its downstream signaling. This results in a decrease in dopamine-mediated neurotransmission, which is thought to contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine-mediated neurotransmission, it has been shown to modulate the activity of other neurotransmitter systems such as serotonin and glutamate. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole is its high selectivity and potency for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in experimental settings. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental protocols.
将来の方向性
There are several future directions for research on 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, particularly those involving dopamine dysregulation. Another area of interest is its potential as a tool for investigating the role of the dopamine D3 receptor in various biological processes. Additionally, further research is needed to elucidate the full range of biochemical and physiological effects of 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole, as well as its potential interactions with other neurotransmitter systems.
合成法
The synthesis of 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole involves several steps, starting with the reaction of 4-chlorobenzonitrile with ethyl oxalyl chloride to form ethyl 4-chlorophenylglyoxylate. This intermediate is then reacted with piperazine and sodium hydride to form the corresponding piperazine derivative. The final step involves cyclization of the piperazine derivative with phosphoryl chloride to form 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole.
科学的研究の応用
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole has also been shown to have affinity for other receptors such as the serotonin 5-HT1A receptor and the sigma-1 receptor, which are involved in mood regulation and pain perception, respectively.
特性
IUPAC Name |
5-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-1-11(2-4-12)14-9-13(17-19-14)10-18-7-5-16-6-8-18/h1-4,9,16H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQWOJBACGAIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)



![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)